4-Benzylideneaminophenol

Description

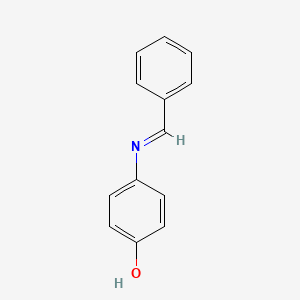

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylideneamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLIIQDQAUXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031971 | |

| Record name | 4-(Benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-53-4, 40340-14-5 | |

| Record name | 4-(Benzylideneamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, p-(benzylideneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylideneaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040340145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzalaminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylideneaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzylideneaminophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GT4SC5XWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 4-Benzylideneaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Benzylideneaminophenol, a Schiff base of significant interest in medicinal chemistry and materials science. The document details the underlying reaction mechanism, explores the kinetics of the formation, and provides detailed experimental protocols for its synthesis and kinetic analysis.

Introduction

4-Benzylideneaminophenol, also known as p-(benzylideneamino)phenol, is a Schiff base formed from the condensation reaction of 4-aminophenol and benzaldehyde. Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile intermediates in organic synthesis and have garnered considerable attention for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. A thorough understanding of the synthesis mechanism and reaction kinetics is paramount for the efficient and controlled production of 4-Benzylideneaminophenol, enabling its application in drug development and other advanced fields.

Synthesis Mechanism

The formation of 4-Benzylideneaminophenol is a reversible condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a small amount of acid.[1]

Step 1: Nucleophilic Addition

The synthesis initiates with the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally fast.

Step 2: Dehydration

The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, 4-Benzylideneaminophenol. This step is often the rate-determining step of the overall reaction and is catalyzed by acid.[1] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

The overall reaction can be represented as follows:

The mechanism is sensitive to pH. While acid catalysis is necessary to accelerate the dehydration step, a high concentration of acid will protonate the amine nucleophile, rendering it unreactive and thus inhibiting the initial nucleophilic addition.[1] Therefore, the reaction is typically carried out under mildly acidic conditions.

Reaction Mechanism Diagram

Figure 1: Acid-catalyzed synthesis mechanism of 4-Benzylideneaminophenol.

Reaction Kinetics

The synthesis of 4-Benzylideneaminophenol from 4-aminophenol and benzaldehyde typically follows second-order kinetics, being first-order with respect to each reactant. The rate of reaction is influenced by several factors, including temperature, concentration of reactants, solvent polarity, and the presence and concentration of a catalyst.

Quantitative Kinetic Data (Proxy Data from Aniline and Benzaldehyde Reactions)

| Parameter | Value | Conditions | Reference |

| Rate Law | Rate = k[Aniline][Benzaldehyde] | Solution Phase | General textbook knowledge |

| Apparent Second-Order Rate Constant (k) | ~10⁻³ - 10⁻² L mol⁻¹ s⁻¹ | Varies with solvent and catalyst | Estimated from similar reactions |

| Activation Energy (Ea) | Not Reported | - | - |

| Effect of Catalyst | Rate increases with mild acid catalysis (e.g., acetic acid) | pH-dependent | [1] |

It is important to note that the presence of the hydroxyl group in 4-aminophenol may influence the reaction rate compared to aniline due to its electronic effects on the nucleophilicity of the amino group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Benzylideneaminophenol and for conducting a kinetic study of the reaction.

Synthesis of 4-Benzylideneaminophenol (Conventional Method)

Materials:

-

4-Aminophenol

-

Benzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 4-aminophenol in absolute ethanol.

-

Add an equimolar amount of benzaldehyde to the solution.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 2-4 hours), cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-Benzylideneaminophenol.

-

Dry the purified crystals in a desiccator.

Kinetic Study of 4-Benzylideneaminophenol Synthesis using UV-Vis Spectroscopy

This protocol outlines a method for determining the reaction kinetics of the formation of 4-Benzylideneaminophenol by monitoring the change in absorbance over time.

Materials and Equipment:

-

4-Aminophenol

-

Benzaldehyde

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of 4-aminophenol, benzaldehyde, and glacial acetic acid of known concentrations in ethanol.

-

-

Determination of λmax:

-

Prepare a dilute solution of the purified 4-Benzylideneaminophenol product in ethanol.

-

Scan the UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction.

-

-

Kinetic Run:

-

Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.

-

In a quartz cuvette, pipette the required volumes of the 4-aminophenol and glacial acetic acid stock solutions and ethanol to achieve the desired initial concentrations and total volume.

-

Initiate the reaction by adding the required volume of the benzaldehyde stock solution to the cuvette.

-

Quickly mix the contents of the cuvette and immediately start recording the absorbance at the predetermined λmax at regular time intervals.

-

Continue recording until the absorbance value becomes constant, indicating the completion of the reaction.

-

-

Data Analysis:

-

The concentration of 4-Benzylideneaminophenol at any time 't' can be calculated from the absorbance values using the Beer-Lambert law (A = εcl), provided the molar absorptivity (ε) of the product at λmax is known.

-

To determine the rate law and the rate constant (k), plot the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/([A]₀ - [P]) vs. time, where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product, should yield a straight line). The slope of this line will be equal to the rate constant, k.

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

-

Experimental Workflow Diagram

Figure 2: General experimental workflow for the synthesis and kinetic analysis.

Conclusion

This technical guide has provided a detailed examination of the synthesis mechanism and kinetics of 4-Benzylideneaminophenol. The acid-catalyzed condensation reaction proceeds through a carbinolamine intermediate, with the dehydration step being rate-determining. While specific kinetic parameters for this reaction are not extensively documented, analogies to similar Schiff base formations provide a strong basis for understanding its kinetic behavior. The provided experimental protocols offer a practical framework for both the synthesis and the detailed kinetic analysis of this important compound, facilitating its further investigation and application in scientific research and drug development.

References

An In-depth Technical Guide to the Synthesis of 4-Benzylideneaminophenol Derivatives

This guide provides a comprehensive overview of the synthesis of 4-Benzylideneaminophenol derivatives, a class of Schiff bases with significant interest in medicinal chemistry and materials science. The protocols and data presented are intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the successful synthesis and characterization of these compounds.

Introduction

4-Benzylideneaminophenol derivatives are Schiff bases formed through the condensation reaction of 4-aminophenol with various substituted benzaldehydes. The resulting imine or azomethine group (–CH=N–) is a key structural feature that imparts a wide range of biological activities to these molecules, including antimicrobial, antioxidant, antidiabetic, and potential anticancer properties.[1][2][3][4] The versatility of this synthesis allows for the creation of a diverse library of derivatives by modifying the substituents on the benzaldehyde ring, enabling the fine-tuning of their physicochemical and pharmacological profiles.[5]

General Reaction Scheme

The fundamental reaction involves the acid-catalyzed condensation of 4-aminophenol with a substituted benzaldehyde to form the corresponding 4-benzylideneaminophenol derivative and water.

Scheme 1: General Synthesis of 4-Benzylideneaminophenol Derivatives

Caption: General reaction scheme for the synthesis of 4-Benzylideneaminophenol derivatives.

Experimental Protocols

Several methods have been reported for the synthesis of 4-benzylideneaminophenol derivatives, with the most common being conventional heating under reflux and microwave-assisted synthesis.[5]

Conventional Synthesis Protocol

This method involves heating the reactants in a suitable organic solvent, often with a catalytic amount of acid.[5]

Materials:

-

4-Aminophenol

-

Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)

Procedure:

-

Dissolve equimolar amounts of 4-aminophenol and the desired substituted benzaldehyde in absolute ethanol in a round-bottom flask.[5]

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1][5]

-

The reaction mixture is then stirred at room temperature for a period ranging from 10 to 30 minutes, or refluxed for several hours.[1][5]

-

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate and hexane, 10:90 v/v).[2][5]

-

Upon completion of the reaction, the mixture is cooled to room temperature.[5]

-

The precipitated product is collected by vacuum filtration.[1][6]

-

The crude product is washed with cold ethanol or water to remove any unreacted starting materials.[6]

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 4-benzylideneaminophenol derivative.[1][2]

-

The purified product is dried in a vacuum desiccator.[1]

Microwave-Assisted Synthesis

This "green chemistry" approach can significantly reduce reaction times and often improves yields.[5]

Materials:

-

4-Aminophenol

-

Substituted Benzaldehyde

Procedure:

-

Place equimolar amounts of 4-aminophenol and the substituted benzaldehyde in a microwave-safe vessel.[5]

-

The reaction can often be performed solvent-free or with a minimal amount of a high-boiling point solvent.[5]

-

The vessel is then subjected to microwave irradiation at a specified power and for a short duration.

-

After the reaction, the vessel is allowed to cool.

-

The product can be purified by recrystallization.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the conventional synthesis and purification of 4-benzylideneaminophenol derivatives.

Caption: Experimental workflow for the synthesis of 4-Benzylideneaminophenol derivatives.

Quantitative Data Summary

The following tables summarize the reported yields and melting points for a selection of synthesized 4-benzylideneaminophenol derivatives.

Table 1: Synthesis of 4-Benzylideneaminophenol Derivatives from Benzaldehyde and its Derivatives

| Product Code | Benzaldehyde Derivative | Yield (%) | Melting Point (°C) | Reference |

| PC1 | Benzaldehyde | 98.28 | 178 - 187 | [7] |

| PC2 | Anisaldehyde (4-Methoxybenzaldehyde) | 95.7 | 183 - 191 | [7] |

| PC3 | 4-Nitrobenzaldehyde | 91.6 | 160 - 164 | [7] |

| PC4 | Cinnamaldehyde | 98 | 195 - 205 | [7] |

Table 2: Synthesis of 4-Benzylideneaminophenol Derivatives from Various Aldehydes

| Product Code | Aldehyde | Yield (%) | Melting Point (°C) | Reference |

| S-2 | 4-(Dimethylamino)benzaldehyde | - | - | [1] |

| S-3 | 3-Nitrobenzaldehyde | - | - | [1] |

| S-4 | Thiophene-2-carboxaldehyde | - | - | [1] |

| E2 | 5-Bromothiophene-2-carbaldehyde | 93 | 187 - 190 | [2] |

Note: '-' indicates data not provided in the cited source.

Characterization of Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

-

Melting Point: The melting point is a crucial physical property for assessing the purity of the synthesized compounds.[1][7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the key functional groups. A characteristic band for the imine (C=N) stretch is expected to appear in the range of 1608-1656 cm⁻¹, while the O-H stretching vibration of the phenolic group is also observed.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the detailed molecular structure of the synthesized derivatives.[1][2] The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-).

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[5]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the product.[1]

Conclusion

The synthesis of 4-benzylideneaminophenol derivatives is a straightforward and versatile process, accessible through both conventional and modern synthetic methodologies. The protocols outlined in this guide, supported by the provided quantitative data and characterization techniques, offer a solid foundation for researchers to produce and validate these promising compounds for further investigation in drug discovery and other scientific disciplines. The ability to readily generate a diverse range of derivatives underscores the importance of this synthetic route in exploring structure-activity relationships.

References

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ionicviper.org [ionicviper.org]

- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Benzylideneaminophenol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's three-dimensional structure is paramount for elucidating its function and optimizing its properties. This technical guide provides an in-depth analysis of the crystal structure of 4-Benzylideneaminophenol, a Schiff base of significant interest. The following sections detail the experimental protocols for its synthesis and crystallographic analysis, present key structural data, and illustrate the experimental workflow.

Experimental Protocols

The determination of the crystal structure of 4-Benzylideneaminophenol involves a multi-step process encompassing synthesis of the compound, growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.

Synthesis of 4-Benzylideneaminophenol

The synthesis of 4-Benzylideneaminophenol is typically achieved through a condensation reaction between 4-aminophenol and benzaldehyde.[1] A common method involves dissolving equimolar amounts of the reactants in a suitable solvent, such as ethanol or methanol.[2] The reaction mixture is then refluxed for several hours, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the formation of the imine bond.[2] Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline 4-Benzylideneaminophenol.[3]

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals of 4-Benzylideneaminophenol are essential for X-ray diffraction studies. These can be obtained by slow evaporation of a saturated solution of the purified compound.[4] A suitable crystal is then mounted on a goniometer head of a single-crystal X-ray diffractometer.[5]

Data collection is performed at a controlled temperature, typically 295 K or 296 K, using monochromatic X-ray radiation, commonly Mo Kα radiation.[6][7] The diffraction data, consisting of a large number of reflections, are collected and processed. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[6] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6][7]

Data Presentation: Crystallographic Data of 4-Benzylideneaminophenol Derivatives

While a complete, publicly available crystallographic information file (CIF) for the parent 4-Benzylideneaminophenol is not readily found in the searched literature, extensive data exists for its halogenated derivatives. The following table summarizes the key crystallographic parameters for 4-Fluoro-N-(4-hydroxybenzylidene)aniline and (E)-4-[(4-Bromobenzylidene)amino]phenol, which provide valuable insights into the expected structural features of 4-Benzylideneaminophenol.

| Parameter | 4-Fluoro-N-(4-hydroxybenzylidene)aniline[7] | (E)-4-[(4-Bromobenzylidene)amino]phenol[6] |

| Chemical Formula | C₁₃H₁₀FNO | C₁₃H₁₀BrNO |

| Molecular Weight | 215.22 | 276.13 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pca2₁ |

| a (Å) | 11.0153 (8) | 12.7035 (4) |

| b (Å) | 9.8596 (7) | 10.3897 (3) |

| c (Å) | 9.5476 (6) | 17.0899 (6) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1036.93 (12) | 2255.62 (12) |

| Z | 4 | 8 |

| Temperature (K) | 296 | 295 |

| Radiation type | Mo Kα | Mo Kα |

Key Structural Features of 4-Benzylideneaminophenol Derivatives

The crystal structures of 4-Benzylideneaminophenol derivatives reveal several key features. The molecules are generally non-planar, with the two phenyl rings being twisted with respect to each other.[7][8] For instance, in 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the benzene rings is 50.52 (8)°.[7] Similarly, in the bromo-derivative, this angle is 35.20 (8)°.[6]

Intermolecular hydrogen bonding plays a crucial role in the crystal packing. In many of these structures, O—H⋯N hydrogen bonds link the molecules into chains.[6][7] Weak C—H⋯π interactions are also observed, contributing to the overall stability of the three-dimensional crystal lattice.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedures for the synthesis and crystal structure analysis of 4-Benzylideneaminophenol.

Caption: Experimental Workflow for 4-Benzylideneaminophenol Analysis.

Caption: Logical Relationships in Crystal Structure Determination.

References

- 1. chemmethod.com [chemmethod.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electrochemsci.org [electrochemsci.org]

- 6. (E)-4-[(4-Bromobenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Benzylideneaminophenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Benzylideneaminophenol, a Schiff base with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a thorough analysis of its spectral features using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

4-Benzylideneaminophenol is a Schiff base formed from the condensation of 4-aminophenol and benzaldehyde. Its structure, featuring an imine (-C=N-) linkage and a phenolic hydroxyl group, imparts a range of interesting chemical and biological properties. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of the synthesized compound. This guide details the expected FT-IR and NMR spectral data and provides standardized protocols for its synthesis and analysis.

Synthesis of 4-Benzylideneaminophenol

The synthesis of 4-Benzylideneaminophenol is typically achieved through the condensation reaction of a primary amine (4-aminophenol) and an aldehyde (benzaldehyde). Several methods can be employed, with the conventional reflux method being a well-established approach.

Experimental Protocol: Conventional Synthesis via Reflux

Materials:

-

4-Aminophenol

-

Benzaldehyde

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[1]

-

Attach a reflux condenser to the flask and heat the mixture to reflux for a duration of 2-3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Benzylideneaminophenol.[2]

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-Benzylideneaminophenol is expected to show characteristic absorption bands corresponding to its key structural features.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-3100 (broad) | O-H stretch | Phenolic -OH |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~1625-1600 | C=N stretch | Imine |

| ~1600-1450 | C=C stretch | Aromatic C=C |

| ~1250-1200 | C-O stretch | Phenolic C-O |

| ~1350-1300 | C-N stretch | Aromatic C-N |

Note: The absence of a strong C=O stretching band (around 1700 cm⁻¹) from benzaldehyde and the N-H stretching bands (around 3400-3300 cm⁻¹) from 4-aminophenol are indicative of a successful reaction. The characteristic C=N stretching band of the imine group is a key indicator of the formation of the Schiff base.[2]

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the synthesized 4-Benzylideneaminophenol in a volatile solvent like methylene chloride.

-

Place a drop of this solution onto a clean salt plate (e.g., KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record the background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a transmittance or absorbance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | Phenolic -OH |

| ~8.3-8.5 | Singlet | 1H | Imine -CH=N- |

| ~7.8-8.0 | Multiplet | 2H | Aromatic H (ortho to -CH=N) |

| ~7.4-7.6 | Multiplet | 3H | Aromatic H (meta, para to -CH=N) |

| ~7.1-7.3 | Multiplet | 2H | Aromatic H (ortho to -N=CH) |

| ~6.8-7.0 | Multiplet | 2H | Aromatic H (meta to -N=CH) |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | Imine C=N |

| ~155-160 | Phenolic C-OH |

| ~145-150 | Aromatic C-N |

| ~135-140 | Aromatic C (ipso, benzaldehyde ring) |

| ~128-132 | Aromatic CH (benzaldehyde ring) |

| ~120-125 | Aromatic CH (aminophenol ring) |

| ~115-120 | Aromatic CH (aminophenol ring) |

Note: The specific chemical shifts can vary depending on the solvent and the concentration of the sample.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified 4-Benzylideneaminophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Ensure the solution is homogeneous.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (or the residual solvent peak).

Workflow for Synthesis and Characterization

The logical flow from starting materials to the fully characterized product is illustrated in the following diagram.

Conclusion

The spectroscopic characterization of 4-Benzylideneaminophenol using FT-IR and NMR techniques provides unambiguous confirmation of its molecular structure. The presence of the characteristic imine and phenolic hydroxyl groups, along with the aromatic moieties, is clearly identified through their respective spectral signatures. The detailed protocols provided in this guide offer a standardized approach for the synthesis and rigorous analysis of this important Schiff base, ensuring reliable and reproducible results for researchers in various scientific disciplines.

References

Physical and chemical properties of 4-Benzylideneaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Benzylideneaminophenol, a Schiff base with significant potential in medicinal chemistry and materials science. This document outlines its synthesis, characterization, and known biological activities, presenting data in a clear and accessible format for scientific professionals.

Core Physical and Chemical Properties

4-Benzylideneaminophenol, also known as p-(benzylideneamino)phenol, is a solid crystalline powder, with a color ranging from white to pale yellow, contingent on its purity.[1] It is a derivative of phenolic compounds and possesses a unique chemical structure featuring an imine or azomethine group (–CH=N–).[1] This structure imparts a range of interesting chemical and biological properties.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [2] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 185 °C | [3] |

| Boiling Point | 376.8 ± 25.0 °C (Predicted) | [3] |

| Density | 1.1630 g/cm³ | [1] |

Solubility Profile

Due to the presence of both a hydrophobic benzyl group and hydrophilic amino and phenolic groups, 4-Benzylideneaminophenol exhibits varied solubility.[1] It is generally soluble in polar organic solvents like ethanol and methanol.[1][4] Its solubility in water is limited.[4]

Synthesis and Characterization

The primary method for synthesizing 4-Benzylideneaminophenol is through the condensation reaction of 4-aminophenol with benzaldehyde. This reaction can be catalyzed by a few drops of glacial acetic acid and is often carried out in an alcohol-based solvent like ethanol or methanol.[5]

Experimental Protocol: Conventional Synthesis

A detailed experimental protocol for a conventional reflux synthesis is provided below.

Materials:

-

4-Aminophenol

-

Benzaldehyde

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle, with continuous stirring.

-

Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of starting materials on TLC), turn off the heat and allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The structure of 4-Benzylideneaminophenol is confirmed through various spectroscopic techniques.

| Technique | Key Features and Assignments | Source(s) |

| FT-IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1620 (C=N imine stretch), ~1600, 1500 (aromatic C=C stretch) | [6][7][8] |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.80 (s, 1H, -OH), 8.52 (s, 1H, -CH=N-), 7.92 (d, J=7.6 Hz, 2H, Ar-H), 7.43 (m, 3H, Ar-H), 7.21 (d, J=8.7 Hz, 2H, Ar-H), 6.81 (d, J=8.7 Hz, 2H, Ar-H) | [4] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 157.2, 156.3, 142.6, 136.5, 130.8, 128.7, 128.2, 122.5, 115.7 | [4] |

| UV-Vis (λmax) | Expected absorptions due to π→π* and n→π* transitions of the aromatic rings and the imine group. The exact λmax can be solvent-dependent. | [9][10] |

Biological Activity and Potential Signaling Pathways

4-Benzylideneaminophenol and related Schiff bases have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][11][12]

Anticancer Activity

Phenolic Schiff bases have demonstrated potential as anticancer agents.[1][12] One of the proposed mechanisms for their antitumor activity is the induction of apoptosis (programmed cell death) in cancer cells.[1][13] This can occur through various signaling pathways.

This diagram illustrates a potential mechanism where 4-Benzylideneaminophenol induces oxidative stress, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptotic cell death.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16]

This diagram depicts how 4-Benzylideneaminophenol may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory gene expression.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of 4-Benzylideneaminophenol is a straightforward multi-step process.

References

- 1. mdpi.com [mdpi.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. minio.scielo.br [minio.scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Benzylideneaminophenol in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Benzylideneaminophenol, a Schiff base with significant interest in medicinal chemistry and material science. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development endeavors. This document compiles available solubility information and outlines detailed experimental protocols for its quantitative determination.

Overview of 4-Benzylideneaminophenol Solubility

4-Benzylideneaminophenol is a crystalline solid at room temperature.[1] Its molecular structure, containing both a polar hydroxyl (-OH) group and a relatively nonpolar benzylidene-imine moiety, dictates its solubility characteristics. The principle of "like dissolves like" is central to understanding its behavior in different solvents. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic rings contribute to van der Waals interactions with nonpolar solvents.

Generally, 4-Benzylideneaminophenol is expected to exhibit greater solubility in polar organic solvents and limited solubility in water.[1] Factors such as temperature and the specific nature of the solvent play a crucial role in its dissolution.[1]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for 4-Benzylideneaminophenol is limited in publicly available literature, a qualitative assessment indicates good solubility in polar organic solvents.[1]

To provide a quantitative perspective, the following table summarizes the solubility data for N-Benzylideneaniline, a structurally similar compound that lacks the para-hydroxyl group. This data can serve as a useful, albeit approximate, reference for solvent selection.

Table 1: Solubility of N-Benzylideneaniline in Various Solvents

| Solvent | Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Soluble | Not Specified |

| Sulfur Dioxide | SO₂ | 113 | 20 |

| Water | H₂O | Insoluble | Not Specified |

| Chloroform | CHCl₃ | Soluble | Not Specified |

| Acetic Anhydride | (CH₃CO)₂O | Soluble | Not Specified |

| Carbon Disulfide | CS₂ | Soluble | Not Specified |

Data sourced from "Seidell A. Solubilities of organic compounds." and "Armarego W. L. F. Purification of Laboratory Chemicals."[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many applications. Below are detailed methodologies for two common experimental techniques for measuring the solubility of a solid compound like 4-Benzylideneaminophenol in a given solvent.

Gravimetric Method (Shake-Flask Method)

This method directly measures the concentration of a solute in a saturated solution at a specific temperature.

Apparatus and Materials:

-

4-Benzylideneaminophenol

-

Selected solvent

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of 4-Benzylideneaminophenol to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to rest in the constant temperature bath until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step removes any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

UV-Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and follows the Beer-Lambert law. It is often faster than the gravimetric method.

Apparatus and Materials:

-

4-Benzylideneaminophenol

-

Selected solvent

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Benzylideneaminophenol of known concentrations in the chosen solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution of 4-Benzylideneaminophenol in the solvent at a constant temperature, as described in the gravimetric method (steps 1-3).

-

Sample Withdrawal and Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: Workflow for the Spectroscopic Solubility Determination Method.

Conclusion

References

Theoretical and Computational Deep Dive into 4-Benzylideneaminophenol: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Theoretical and Computational Studies of 4-Benzylideneaminophenol.

This whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-Benzylideneaminophenol, a Schiff base with significant interest in various chemical and pharmaceutical fields. This guide details the experimental protocols for its synthesis and characterization, alongside in-depth computational analysis of its molecular structure, vibrational spectra, electronic properties, and nonlinear optical (NLO) characteristics. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the methodologies.

Synthesis and Spectroscopic Characterization

The synthesis of 4-Benzylideneaminophenol is typically achieved through a condensation reaction between 4-aminophenol and benzaldehyde. Various methods, including conventional reflux, microwave-assisted synthesis, and spray-drying, have been employed to produce this Schiff base.[1][2][3]

Experimental Protocols

Conventional Synthesis: A common laboratory-scale synthesis involves dissolving equimolar amounts of 4-aminophenol and benzaldehyde in a suitable solvent, such as ethanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates upon cooling and can be collected by filtration and purified by recrystallization from a solvent like methanol.[1][3]

Spectroscopic Characterization: The synthesized 4-Benzylideneaminophenol is characterized using various spectroscopic techniques to confirm its structure and purity.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration. The spectra also show bands corresponding to O-H, C-H, C=C, and C-O stretching and bending vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure. For instance, the ¹³C NMR spectrum of a derivative shows the imine carbon signal around 157.2 ppm and the phenolic carbon at 156.3 ppm.[2]

Computational Analysis: A Theoretical Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the molecular properties of 4-Benzylideneaminophenol at the atomic level. These studies provide insights that complement experimental findings and help in understanding the structure-property relationships.

Computational Methodology

A widely adopted computational approach for studying Schiff bases like 4-Benzylideneaminophenol involves the use of the Gaussian suite of programs.[4] The geometry of the molecule is typically optimized using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable results for the structural, vibrational, and electronic properties of similar organic molecules.

Molecular Geometry

Table 1: Selected Optimized Geometrical Parameters for a Representative Schiff Base (Calculated at B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.4062 | A(1,2,3) | 120.1 |

| C2-C3 | 1.4035 | A(3,2,8) | 118.6 |

| C2-H8 | 1.0852 | D(7,1,2,8) | 0.0 |

| C1-N7 | 1.408 | A(1,7,12) | 121.5 |

| N7=C12 | 1.293 | A(7,12,13) | 121.7 |

Note: Data presented is for a similar Schiff base, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, as a representative example.[5]

Vibrational Analysis

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the FT-IR and Raman spectra. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and the limitations of the theoretical model. The potential energy distribution (PED) analysis is used to assign the vibrational modes to specific functional groups.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Representative Schiff Base

| Experimental FT-IR | Experimental Raman | Theoretical (Scaled) | Assignment (PED) |

| 3421 | - | 3501 | NH₂ stretching |

| 3073 | 3066 | 3132 | C-H stretching |

| 1620 | 1625 | 1602 | NH₂ scissoring |

| 1579 | 1582 | 1580 | C=C stretching |

| 1450 | 1446 | 1442 | NH deformation |

| 841 | - | 831 | S-N stretching |

Note: Data presented is for a similar Schiff base, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, as a representative example.[5]

Electronic Properties and Reactivity

The electronic properties of 4-Benzylideneaminophenol are crucial for understanding its reactivity, stability, and potential applications in areas like drug design and materials science.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.[7]

Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further characterize the reactivity of 4-Benzylideneaminophenol. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).[7][8]

Table 3: HOMO-LUMO Energies and Quantum Chemical Parameters for a Representative Schiff Base

| Parameter | Value (eV) |

| E(HOMO) | -5.78 |

| E(LUMO) | -1.46 |

| Energy Gap (ΔE) | 4.32 |

| Ionization Potential (I) | 5.78 |

| Electron Affinity (A) | 1.46 |

| Electronegativity (χ) | 3.62 |

| Chemical Hardness (η) | 2.16 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 3.03 |

Note: The values presented are representative for a similar Schiff base, as a complete table for 4-Benzylideneaminophenol was not found in the searched literature.

Nonlinear Optical (NLO) Properties

Schiff bases are known for their potential as nonlinear optical (NLO) materials due to their extended π-conjugated systems. The NLO properties of 4-Benzylideneaminophenol can be investigated computationally by calculating the first hyperpolarizability (β).

First Hyperpolarizability

The first hyperpolarizability is a measure of the second-order NLO response of a molecule. It is a third-rank tensor with 10 independent components. The total first hyperpolarizability (β_tot) can be calculated from these components. A large β_tot value indicates a significant NLO response, making the material a candidate for applications in optoelectronics. DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to predict the hyperpolarizability of organic molecules.[9][10]

Table 4: Calculated First Hyperpolarizability Components for a Representative Schiff Base (x 10⁻³⁰ esu)

| Component | Value |

| β_xxx | -14.45 |

| β_xxy | 2.34 |

| β_xyy | -0.87 |

| β_yyy | 0.12 |

| β_xxz | -3.45 |

| β_xyz | 0.21 |

| β_yyz | -0.15 |

| β_xzz | -1.23 |

| β_yzz | 0.09 |

| β_zzz | -0.56 |

| β_tot | 15.23 |

Note: The values presented are representative for a similar Schiff base, as a complete table for 4-Benzylideneaminophenol was not found in the searched literature.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of 4-Benzylideneaminophenol. The combination of experimental synthesis and characterization with in-silico analysis using DFT provides a powerful approach to understanding the fundamental properties of this important Schiff base. The methodologies and representative data presented here serve as a valuable resource for researchers in drug development and materials science, enabling further exploration of 4-Benzylideneaminophenol and its derivatives for various applications. Future work should focus on obtaining a complete set of experimental and theoretical data for the parent 4-Benzylideneaminophenol molecule to provide a more direct and comprehensive understanding of its properties.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Insights into 4-Benzylideneaminophenol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and in-depth quantum chemical analysis of 4-Benzylideneaminophenol derivatives. These Schiff base compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antioxidant properties. This document details the experimental protocols for their synthesis and spectroscopic characterization, alongside a thorough theoretical investigation using Density Functional Theory (DFT). Key computational analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are presented to elucidate the structure-activity relationships of these derivatives. All quantitative data from experimental and computational studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the experimental and computational workflows, and a proposed biological signaling pathway, using the DOT language to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Schiff bases, characterized by the azomethine (-CH=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal and pharmaceutical chemistry. Among these, 4-Benzylideneaminophenol derivatives have garnered considerable attention due to their synthetic accessibility and promising biological activities. These compounds serve as valuable scaffolds in drug design, exhibiting antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.

The biological efficacy of these derivatives is intrinsically linked to their molecular structure, including bond lengths, bond angles, and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to investigate these molecular characteristics at the atomic level. By simulating molecular orbitals, electrostatic potentials, and charge distributions, we can gain profound insights into the reactivity, stability, and potential biological interactions of these compounds. This guide aims to bridge the gap between experimental synthesis and theoretical calculations, providing a detailed roadmap for researchers engaged in the discovery and development of novel therapeutics based on the 4-Benzylideneaminophenol scaffold.

Experimental Protocols

General Synthesis of 4-Benzylideneaminophenol Derivatives

The synthesis of 4-Benzylideneaminophenol derivatives is typically achieved through a condensation reaction between 4-aminophenol and a substituted benzaldehyde.[1]

Materials:

-

4-Aminophenol

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve equimolar amounts of 4-aminophenol and the desired substituted benzaldehyde in a minimal amount of absolute ethanol or methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst to the mixture.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol or methanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The synthesized compounds are characterized by various spectroscopic techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.[1]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., ethanol, DMSO) in the range of 200-800 nm. The electronic transitions, typically π → π* and n → π*, provide information about the electronic structure of the conjugated system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum and the corresponding carbon signal in the range of δ 150-165 ppm in the ¹³C NMR spectrum.[2][3]

Quantum Chemical Calculations

Quantum chemical calculations are performed to gain a deeper understanding of the molecular structure, electronic properties, and reactivity of the 4-Benzylideneaminophenol derivatives. Density Functional Theory (DFT) is the most commonly employed method for these calculations.

Computational Methodology

-

Molecular Modeling: The 3D structure of the 4-Benzylideneaminophenol derivative is built using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The initial structure is optimized to its ground state geometry using DFT with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, typically 6-31G(d,p) or 6-311++G(d,p). This step determines the most stable conformation of the molecule and calculates its thermodynamic properties.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with the experimental FT-IR data.

-

Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and to determine the natural atomic charges on each atom.

-

Data Presentation and Analysis

This section presents a comparative analysis of experimental and theoretical data for a representative 4-Benzylideneaminophenol derivative.

Geometrical Parameters

The optimized geometrical parameters (bond lengths and bond angles) are crucial for understanding the stability and reactivity of the molecule.

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) and Bond Angles (°) for 4-((4-Hydroxybenzylidene)amino)phenol.

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | C=N | 1.285 | 1.293 |

| C-N | 1.421 | 1.415 | |

| C-O (phenol) | 1.362 | 1.368 | |

| C-C (aromatic) | 1.385 - 1.402 | 1.390 - 1.405 | |

| Bond Angles (°) | C-C-N | 120.5 | 120.8 |

| C-N=C | 121.8 | 122.1 | |

| C-C-O | 118.9 | 119.2 |

Note: Experimental data are representative and may vary depending on the specific crystal structure.

Vibrational Frequencies

The comparison of experimental and calculated vibrational frequencies helps in the accurate assignment of the spectral bands.

Table 2: Comparison of Selected Experimental (FT-IR) and Calculated (DFT) Vibrational Frequencies (cm⁻¹) for 4-((4-Hydroxybenzylidene)amino)phenol.

| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |

| O-H stretch (phenol) | 3350 | 3365 |

| C-H stretch (aromatic) | 3050 | 3062 |

| C=N stretch (azomethine) | 1625 | 1630 |

| C=C stretch (aromatic) | 1590, 1510 | 1595, 1515 |

| C-O stretch (phenol) | 1280 | 1288 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to account for anharmonicity and basis set deficiencies.

Electronic Properties

The electronic properties provide insights into the chemical reactivity and potential biological activity of the molecule.

Table 3: Calculated Electronic Properties of 4-((4-Hydroxybenzylidene)amino)phenol (DFT/B3LYP/6-31G(d,p)).

| Parameter | Value |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.14 eV |

| Dipole Moment | 3.25 Debye |

A smaller HOMO-LUMO energy gap indicates higher chemical reactivity and lower kinetic stability.

NBO Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule.

Table 4: Mulliken Atomic Charges of Selected Atoms in 4-((4-Hydroxybenzylidene)amino)phenol (NBO Analysis).

| Atom | Atomic Charge (e) |

| O (phenol) | -0.654 |

| N (azomethine) | -0.421 |

| C (azomethine) | +0.289 |

| H (phenol) | +0.452 |

The charge distribution highlights the electronegative nature of the oxygen and nitrogen atoms, which are potential sites for interaction with biological targets.

Biological Significance and Signaling Pathways

Antioxidant Activity and the Nrf2-Keap1 Signaling Pathway

Phenolic compounds, including 4-Benzylideneaminophenol derivatives, are known for their antioxidant properties. They can scavenge free radicals and modulate cellular antioxidant defense mechanisms. One of the key pathways involved is the Nrf2-Keap1 signaling pathway.[4][5]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like some phenolic derivatives), Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[4][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

References

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 4-Benzylideneaminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylideneaminophenol, a Schiff base derived from 4-aminophenol and benzaldehyde, serves as a crucial scaffold in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure, including the planarity of its aromatic systems, the configuration of the imine bond, and the orientation of the phenolic hydroxyl group. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Benzylideneaminophenol, drawing from experimental and theoretical data available for the parent compound and its close derivatives. Detailed experimental protocols for its synthesis and characterization are presented, alongside a structured summary of key quantitative data.

Molecular Structure

The molecular structure of 4-Benzylideneaminophenol (C₁₃H₁₁NO) consists of a phenol ring and a benzylidene ring linked by an azomethine (-CH=N-) group. This linkage is key to the molecule's electronic and conformational properties. The presence of the hydroxyl group on the phenol ring and the extended π-system across the molecule allows for the formation of intra- and intermolecular hydrogen bonds, which significantly influence its crystal packing and solution-state conformation.

Synthesis

The synthesis of 4-Benzylideneaminophenol and its derivatives is typically achieved through the condensation reaction of 4-aminophenol with a substituted or unsubstituted benzaldehyde.[1][2]

Experimental Protocol: Conventional Synthesis via Reflux [1]

-

Materials: 4-aminophenol, benzaldehyde, absolute ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve equimolar amounts of 4-aminophenol and benzaldehyde in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Experimental Protocol: Microwave-Assisted Synthesis [1]

-

Materials: 4-aminophenol, benzaldehyde.

-

Procedure:

-

Place equimolar amounts of 4-aminophenol and benzaldehyde in a microwave-safe vessel.

-

The reaction can often be performed solvent-free or with a minimal amount of a high-boiling point solvent.

-

Irradiate the mixture in a microwave reactor for a short period (typically a few minutes) at a set temperature or power.

-

After the reaction, allow the vessel to cool.

-

The product can be purified by recrystallization.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-Benzylideneaminophenol.

Spectroscopic Characterization

The structure of 4-Benzylideneaminophenol is confirmed through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Schiff bases like 4-Benzylideneaminophenol provides key information about the functional groups present. The most characteristic vibration is that of the imine (C=N) group.

Experimental Protocol: FT-IR Spectroscopy [2]

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Table 1: Characteristic FT-IR Absorption Bands for 4-Benzylideneaminophenol Derivatives [2]

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3400-3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=N (Imine) | Stretching | 1630-1610 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |

| C-O (Phenol) | Stretching | 1260-1180 | Strong |

Note: The broadness of the O-H stretch is often indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of 4-Benzylideneaminophenol, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.

Experimental Protocol: NMR Spectroscopy [2]

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Expected ¹H NMR Chemical Shifts for 4-Benzylideneaminophenol

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| -OH (Phenolic) | 9.5 - 10.5 | Singlet | Downfield shift suggests intramolecular H-bonding. |

| -CH=N- (Imine) | 8.0 - 8.5 | Singlet | |

| Aromatic Protons | 6.8 - 7.9 | Multiplet |

Table 3: Expected ¹³C NMR Chemical Shifts for 4-Benzylideneaminophenol

| Carbon | Chemical Shift (ppm) |

| C=N (Imine) | 155 - 165 |

| C-O (Phenolic) | 150 - 160 |

| Aromatic Carbons | 115 - 150 |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in 4-Benzylideneaminophenol results in characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm).

Molecular Conformation

The conformation of 4-Benzylideneaminophenol is determined by the rotational freedom around the single bonds, particularly the C-N and C-C bonds linking the aromatic rings to the imine group. The planarity of the molecule is a key factor influencing its electronic properties.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction [3]

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation.

-